molecular formula C8H14N2O B3000439 3-(methoxymethyl)-1-propyl-1H-pyrazole CAS No. 1474090-51-1

3-(methoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B3000439
CAS No.: 1474090-51-1
M. Wt: 154.213
InChI Key: GSJYTYYXWWXWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-1-propyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a methoxymethyl group at the 3-position and a propyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are commonly used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1-propyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloromethyl-1-propyl-1H-pyrazole with methanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and reduce the formation of by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 3-Formyl-1-propyl-1H-pyrazole.

    Reduction: 3-(Methoxymethyl)-1-propyl-1H-pyrazoline.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-1-propyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group.

    3-(Methoxymethyl)-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a propyl group.

    3-(Methoxymethyl)-1-butyl-1H-pyrazole: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

3-(Methoxymethyl)-1-propyl-1H-pyrazole is unique due to the specific combination of the methoxymethyl and propyl groups, which can influence its chemical reactivity and biological activity. The propyl group can provide additional hydrophobic interactions, enhancing the compound’s binding to hydrophobic pockets in target proteins.

Properties

IUPAC Name

3-(methoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-5-10-6-4-8(9-10)7-11-2/h4,6H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJYTYYXWWXWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.